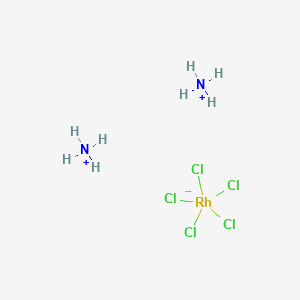
Ammonium pentachlororhodate(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium pentachlororhodate(III) is a chemical compound with the formula (NH4)2[RhCl5(H2O)]. It is a coordination complex of rhodium, where rhodium is in the +3 oxidation state. This compound is known for its distinctive dark red crystalline appearance and is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Ammonium pentachlororhodate(III) can be synthesized through several methods. One common synthetic route involves the reaction of rhodium(III) chloride with ammonium chloride in the presence of water. The reaction typically proceeds as follows:
[ \text{RhCl}_3 + 2 \text{NH}_4\text{Cl} + \text{H}_2\text{O} \rightarrow (NH_4)_2[RhCl_5(H_2O)] ]
This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .
Analyse Des Réactions Chimiques
Ammonium pentachlororhodate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds of rhodium.
Reduction: It can be reduced to lower oxidation state rhodium compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as phosphines or amines.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like chlorine gas for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ammonium pentachlororhodate(III) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Material Science: It is used in the preparation of rhodium-containing materials and coatings.
Analytical Chemistry: It is used as a reagent in the analysis of other compounds and in the preparation of standard solutions.
Biological Studies: It is used in studies involving the interaction of rhodium complexes with biological molecules
Mécanisme D'action
The mechanism of action of ammonium pentachlororhodate(III) involves its interaction with various molecular targets. In catalytic applications, the rhodium center acts as the active site, facilitating the transfer of electrons and the formation or breaking of chemical bonds. In biological studies, it can interact with DNA, RNA, and proteins, potentially inhibiting their function or altering their structure .
Comparaison Avec Des Composés Similaires
Ammonium pentachlororhodate(III) can be compared with other similar compounds such as:
Potassium pentachlororhodate(III): Similar in structure but uses potassium ions instead of ammonium ions.
Sodium hexachlororhodate(III): Contains six chloride ligands and sodium ions.
Ammonium hexachlororhodate(III): Contains six chloride ligands and ammonium ions.
The uniqueness of ammonium pentachlororhodate(III) lies in its specific coordination environment and the presence of water as a ligand, which can influence its reactivity and applications .
Propriétés
Numéro CAS |
65980-78-1 |
|---|---|
Formule moléculaire |
Cl5H8N2Rh |
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
diazanium;pentachlororhodium(2-) |
InChI |
InChI=1S/5ClH.2H3N.Rh/h5*1H;2*1H3;/q;;;;;;;+3/p-3 |
Clé InChI |
WMLPWZQCXZHDDR-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].[NH4+].Cl[Rh-2](Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[(tert-butoxycarbonyl)amino]-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylate](/img/structure/B12501769.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12501771.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide](/img/structure/B12501775.png)
![Ethyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501783.png)
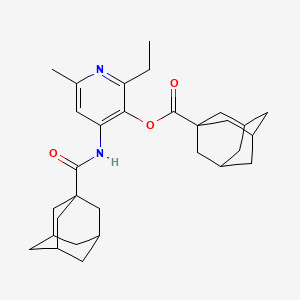
![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12501793.png)
![1-(3-fluoro-4-methylphenyl)-5-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12501797.png)
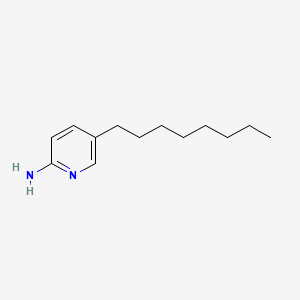
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12501811.png)
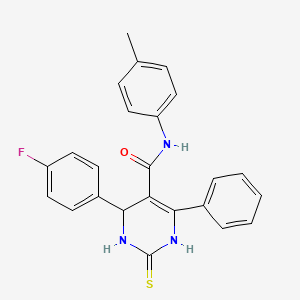
![2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B12501817.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501820.png)
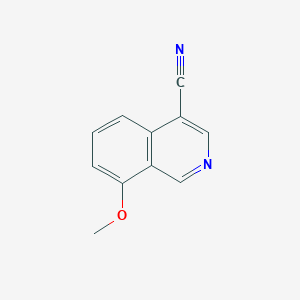
methanone](/img/structure/B12501842.png)
